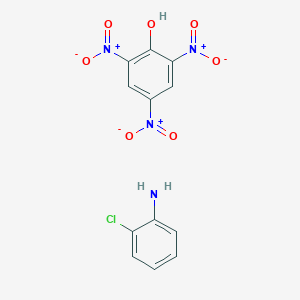

2-Chloroaniline;2,4,6-trinitrophenol

Description

2,4,6-Trinitrophenol (Picric Acid)

- Chemical Formula: C₆H₃N₃O₇ .

- Molecular Weight: 229.104 g/mol .

- Properties: A yellow-orange crystalline solid when dry, or a bright yellow liquid in solution. It is highly explosive in dry form and reacts violently with metals, oxidizing agents, and reducing agents .

- Uses: Explosives, rocket fuels, metal etching, and match manufacturing .

- Hazards: Severe fire and explosion risk; causes skin irritation, liver/kidney damage, and hematological effects .

Properties

CAS No. |

10530-55-9 |

|---|---|

Molecular Formula |

C12H9ClN4O7 |

Molecular Weight |

356.67 g/mol |

IUPAC Name |

2-chloroaniline;2,4,6-trinitrophenol |

InChI |

InChI=1S/C6H6ClN.C6H3N3O7/c7-5-3-1-2-4-6(5)8;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-4H,8H2;1-2,10H |

InChI Key |

GIQQSQLKKKEIDP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)N)Cl.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloroaniline: can be synthesized by the chlorination of aniline. This process involves the reaction of aniline with a chlorinating agent such as chlorine or sulfuryl chloride in the presence of inert organic solvents. The reaction is typically carried out at elevated temperatures to ensure complete chlorination .

2,4,6-Trinitrophenol: is prepared by the nitration of phenol. This involves the reaction of phenol with a mixture of concentrated sulfuric acid and nitric acid. The nitration process introduces nitro groups at the 2, 4, and 6 positions of the phenol ring, resulting in the formation of 2,4,6-trinitrophenol .

Industrial Production Methods

Industrial production of 2-Chloroaniline involves large-scale chlorination of aniline using chlorine gas in a controlled environment to ensure safety and efficiency. The process is optimized to minimize by-products and maximize yield .

For 2,4,6-Trinitrophenol , industrial production involves the continuous nitration of phenol in large reactors. The reaction conditions are carefully controlled to prevent the formation of unwanted by-products and to ensure the safety of the process, given the explosive nature of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Chloroaniline: undergoes various chemical reactions, including:

Nucleophilic substitution: Reaction with nucleophiles to replace the chlorine atom.

Oxidation: Conversion to 2-chloronitrobenzene using oxidizing agents.

Reduction: Reduction to 2-chloroaniline derivatives using reducing agents.

2,4,6-Trinitrophenol: undergoes:

Reduction: Reduction to aminophenols using reducing agents.

Electrophilic substitution: Reaction with electrophiles to introduce new substituents on the aromatic ring.

Complex formation: Formation of complexes with metal ions.

Common Reagents and Conditions

2-Chloroaniline: Common reagents include nucleophiles like hydroxide ions, oxidizing agents like nitric acid, and reducing agents like hydrogen gas.

2,4,6-Trinitrophenol: Common reagents include reducing agents like sodium dithionite and electrophiles like acetic anhydride.

Major Products Formed

2-Chloroaniline: Major products include 2-chloronitrobenzene and 2-chloroaniline derivatives.

2,4,6-Trinitrophenol: Major products include aminophenols and various substituted phenols.

Scientific Research Applications

2-Chloroaniline: is widely used in the synthesis of dyes, pharmaceuticals, and agrochemicals. It serves as an intermediate in the production of various compounds and is also used in polymer and rubber industries .

2,4,6-Trinitrophenol: has applications in explosives, dyes, and as a reagent in chemical analysis. It is used in the manufacture of explosives due to its high explosive power and in the dye industry for the production of yellow dyes. Additionally, it is used in analytical chemistry for the detection of metals and other substances .

Mechanism of Action

2-Chloroaniline: exerts its effects through nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles. This mechanism is facilitated by the electron-withdrawing nature of the chlorine atom, which makes the aromatic ring more susceptible to nucleophilic attack .

2,4,6-Trinitrophenol: acts primarily through its nitro groups, which are strong electron-withdrawing groups. These groups make the aromatic ring highly reactive towards electrophiles and nucleophiles. The compound can form complexes with metal ions, which is utilized in various analytical applications .

Comparison with Similar Compounds

2-Chloroaniline

- Chemical Formula : C₆H₄ClNH₂ (inferred from structural analogs).

- Molecular Weight : ~127.57 g/mol (calculated).

- Properties : A chlorinated derivative of aniline. Substituted anilines like 2-nitroaniline (pKa -0.25) and 4-chloroaniline exhibit reduced basicity compared to aniline due to electron-withdrawing substituents .

- Uses : Intermediate in dye and pharmaceutical synthesis (inferred).

Comparison with Similar Compounds

2,4,6-Trinitrophenol and Related Nitroaromatics

Key Findings :

- Acidity: The three nitro groups in 2,4,6-Trinitrophenol make it significantly more acidic (pKa 0.42) than dinitrophenol (pKa 4.07) or mononitrophenols .

- Reactivity : Unlike 2,4,6-Trinitrotoluene (TNT), picric acid forms unstable metal salts (e.g., copper picrate), increasing its explosion risk .

- Hazards: Picric acid’s dry form is classified as a severe fire/explosion hazard (isolation distance: 800 meters for spills) , whereas dinitrophenol primarily poses toxicological risks.

2-Chloroaniline and Substituted Anilines

Key Findings :

- Basicity: Electron-withdrawing groups (e.g., -Cl, -NO₂) reduce basicity. 2-Chloroaniline is less basic than aniline (pKb ~4.6) but more basic than 2-nitroaniline (pKa -0.25) .

- Toxicity: Chloroanilines are associated with methemoglobinemia and carcinogenicity, similar to nitroanilines .

Q & A

Q. Key Challenges :

- Temperature control during nitration to avoid runaway reactions.

- Ensuring consistent crystal hydration to mitigate explosion risks .

What fluorescence-based methods are effective for detecting TNP in aqueous samples?

Basic Research Question

Fluorescent probes leverage TNP’s electron-deficient aromatic structure for selective detection:

- Metal-Organic Frameworks (MOFs) : Dual-emitting MOFs (e.g., dye@MOF composites) enable self-calibrated detection with LODs <1 µM .

- Carbon Dots : Boron-doped carbon dots achieve a 0.55 µM LOD via inner filter effect .

- Riboflavin Quenching : A pH 6.2 phosphate buffer system provides rapid response (1 min) and 2.5–1000 µM linear range .

Table 2 : Comparison of Fluorescence Detection Methods

How can researchers resolve discrepancies in fluorescence quenching efficiency across TNP probes?

Advanced Research Question

Discrepancies arise from varying probe-TNP interaction mechanisms (e.g., static vs. dynamic quenching). Strategies include:

- Mechanistic Validation : Use Stern-Volmer plots to distinguish quenching types .

- Interference Testing : Evaluate cross-reactivity with nitroaromatics (e.g., 2,4-DNT) and humic acids .

- Quantum Yield Adjustment : Optimize probe synthesis (e.g., sulfur doping in carbon dots) to enhance sensitivity .

What strategies improve MOF selectivity for TNP in complex environmental matrices?

Advanced Research Question

- Pore Engineering : Tune MOF pore size to exclude larger interferents (e.g., dyes) while retaining TNP .

- Functionalization : Introduce electron-rich ligands (e.g., NH₂ groups) to strengthen π-π stacking with TNP .

- Post-Synthetic Modification : Incorporate charge-transfer complexes (e.g., NH₂-MIL-53(Al)) for pH-stable detection .

How can novel TNP detection methods be validated for real-sample accuracy?

Advanced Research Question

- Spike-and-Recovery Tests : Add known TNP concentrations to environmental/biological samples; recoveries of 98.2–103.5% validate riboflavin-based methods .

- Cross-Validation : Compare results with HPLC-MS or electrochemical assays .

- Matrix Effect Analysis : Test in groundwater, soil extracts, and industrial effluents to assess interference tolerance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.